N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBFHDWNOYRJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309690 | |
| Record name | N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-78-0 | |
| Record name | NSC213595 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-ACETYL-N1-(4-FLUOROPHENYL)SULFANILAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as pyridine and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide, also known as CL 259,763, is a compound with diverse biological activities that is of significant interest in medicinal chemistry. It features a sulfamoyl group attached to a phenyl ring and an acetaminophen moiety, with a fluorine atom on the phenyl ring that enhances its pharmacological properties.
Immunopotentiation
N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide (CL 259,763) has been investigated for its potential in restoring cell-mediated immune response in immunocompromised animals . In a study using mice treated with cyclophosphamide (CY) to suppress their immune systems, CL 259,763 significantly restored alloreactivity, as evidenced by an enhancement of the cytolytic T-lymphocyte (CTL) response . The optimal dose was observed at 75 mg/kg .
Enzyme Inhibition
The sulfonamide group in N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is known for its ability to mimic natural substrates, which allows it to disrupt essential biochemical pathways. Studies suggest that compounds with similar structures exhibit antibacterial and anti-inflammatory properties, potentially through interactions with enzymes such as carbonic anhydrase and certain kinases.
Anticancer Activity
In vitro studies using prostate carcinoma (PC3) cell lines have shown that N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide exhibits significant cytotoxic effects, with IC50 values comparable to established anticancer drugs like Imatinib. The compound induces apoptosis and differentiation in cancer cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy.
Antibacterial Activity
Mechanism of Action
The mechanism of action of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenases, which play a role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Key Insights :
Pharmacologically Active Analogs
Analgesic and Anti-Inflammatory Agents
- N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Demonstrated analgesic activity comparable to paracetamol, attributed to the methylpiperazine group’s basicity enhancing CNS penetration .
- N-[4-[(Diethylsulfamoyl)phenyl]acetamide (Compound 36): Exhibited anti-hypernociceptive activity in inflammatory pain models, likely due to the diethyl group’s lipophilicity .
Comparison :
The 4-fluorophenyl derivative may lack the basicity required for CNS activity but could excel in peripheral targets due to fluorine’s electronegativity.
Anticancer and Enzyme Inhibitors
- N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide : IDO1 inhibitor (HeLa IC₅₀: 5.88 mM), where the methoxybenzyl group enhances hydrophobic interactions .
- N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c) : MMP-9 inhibitor (Kd = 320 nM), with fluorine optimizing binding to the hemopexin-like domain .
Comparison :
The target compound’s fluorophenyl group may improve selectivity for enzymes like MMP-9 over IDO1, as seen in compound 3c .
Physicochemical Properties
Key Insights :
- Fluorine’s moderate hydrophobicity (LogP ~2.1) balances solubility and membrane permeability.
- Polar substituents (e.g., pyridine, isoxazole) increase solubility but reduce bioavailability .
Biological Activity
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a fluorinated phenyl ring, which is known to enhance its biological reactivity. The presence of the fluorine atom can significantly influence the compound’s interaction with biological targets, potentially enhancing its pharmacological effects.
The primary mechanism by which this compound exerts its biological activity involves the inhibition of cyclooxygenases (COX), enzymes that play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : The compound has been shown to reduce inflammation in animal models by inhibiting COX enzymes.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although specific data on MIC values are still needed for comprehensive evaluation.
- Immunomodulatory Effects : As noted in studies involving immunocompromised mice, this compound can restore alloreactivity in lymphocytes, indicating its potential use as an immunopotentiator .
1. Anti-inflammatory Studies
A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model. The optimal dosage was found to be 75 mg/kg, which led to a substantial decrease in paw swelling compared to control groups .
2. Antimicrobial Efficacy
In vitro evaluations revealed that derivatives similar to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound could be a lead for developing new antibacterial agents .
3. Immunomodulation
In experiments involving cyclophosphamide-treated mice, administration of this compound resulted in a marked restoration of cytotoxic T lymphocyte (CTL) responses. This finding highlights its potential as an immunotherapeutic agent, particularly in restoring immune function post-cytotoxic treatment .
Data Summary Table
Q & A
Q. What are the key considerations in designing a synthesis protocol for N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide?
The synthesis involves multi-step reactions, including sulfonamide formation and acetylation. Critical parameters include:
- Reagent selection : Use of 4-fluorophenylsulfonamide and 4-aminophenylacetamide intermediates to ensure regioselectivity .
- Reaction conditions : Optimal temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to maximize yield and minimize side products .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : and NMR to confirm sulfonamide (–SONH–) and acetamide (–NHCOCH) moieties. Key signals include δ 2.1 ppm (acetamide methyl) and δ 7.2–7.8 ppm (aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] at m/z 335.08) .
- FT-IR : Bands at 1650 cm (C=O stretch) and 1320 cm (S=O stretch) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Initial screening should focus on:
- Enzyme inhibition : Use fluorogenic substrates in assays targeting RORγt (for autoimmune applications) or carbonic anhydrase isoforms .
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HCT-116 for colon cancer) at concentrations of 10–100 µM .
- Anti-inflammatory activity : Measure IL-17 suppression in Th17 cell differentiation models .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final acetylation step?
Common issues include incomplete acetylation or hydrolysis. Solutions:
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of acetylating agents like acetic anhydride .
- Moisture control : Conduct reactions under inert atmosphere (N/Ar) to prevent hydrolysis of intermediates .
- Real-time monitoring : Employ TLC or inline FT-IR to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability or impurity profiles. Recommended approaches:
- Dose-response validation : Re-test activity across multiple cell lines (e.g., primary vs. immortalized) with standardized protocols .
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., deacetylated derivatives) that may antagonize activity .
- Meta-analysis : Compare structural analogs (e.g., pyrazole-sulfonamide hybrids) to establish structure-activity relationships (SAR) .
Q. What computational methods support SAR studies for this compound derivatives?
Advanced techniques include:
- Molecular docking : Simulate binding to RORγt (PDB ID: 4NIE) or carbonic anhydrase IX to prioritize substituents for synthesis .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
Q. How do researchers address stability issues in aqueous formulations of this compound?
Degradation pathways (e.g., hydrolysis of sulfonamide or acetamide groups) require:
- pH optimization : Stabilize at pH 6–7 using buffered solutions (e.g., PBS) .
- Lyophilization : Prepare stable solid dispersions with excipients like mannitol or PVP .
- Accelerated stability studies : Monitor degradation products at 40°C/75% RH over 4 weeks via UPLC .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DMF, 70°C | 68 | 92 | |
| Acetylation | Acetic anhydride, DMAP, THF, rt | 75 | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
